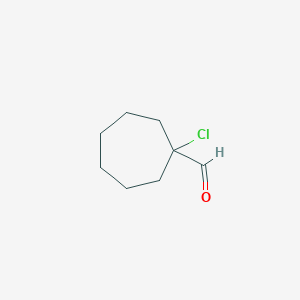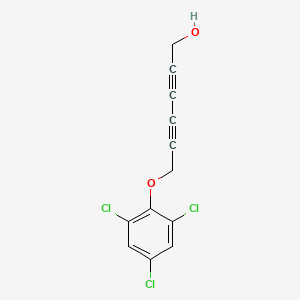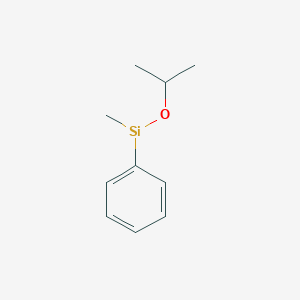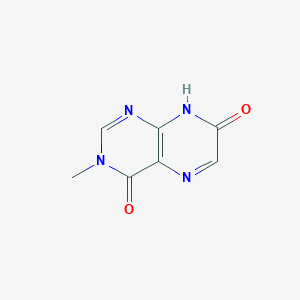
3-Methylpteridine-4,7(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpteridine-4,7(3H,8H)-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpteridine-4,7(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylpteridine-4,7(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with modified functional groups.
Scientific Research Applications
3-Methylpteridine-4,7(3H,8H)-dione has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpteridine-4,7(3H,8H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.
Folic Acid: A vital pteridine derivative essential for DNA synthesis and repair.
Uniqueness
3-Methylpteridine-4,7(3H,8H)-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58947-85-6 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-methyl-8H-pteridine-4,7-dione |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-9-6-5(7(11)13)8-2-4(12)10-6/h2-3H,1H3,(H,10,12) |
InChI Key |
MHEWCWVMNDDTSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


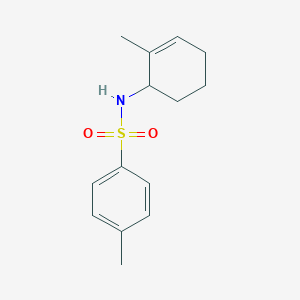
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
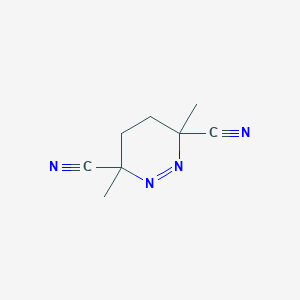
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
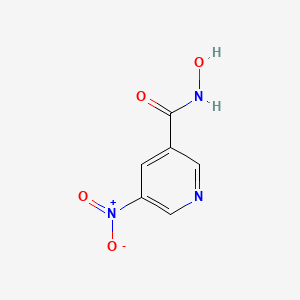
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)
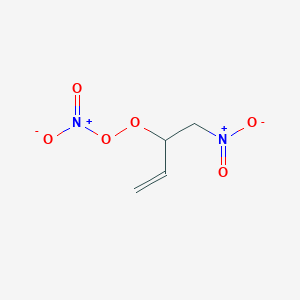
![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
